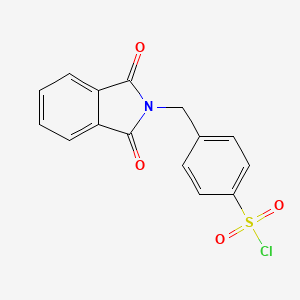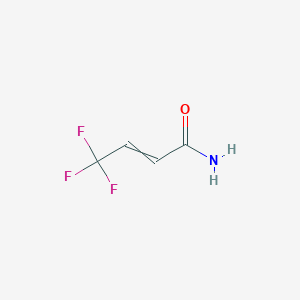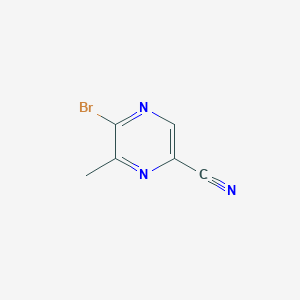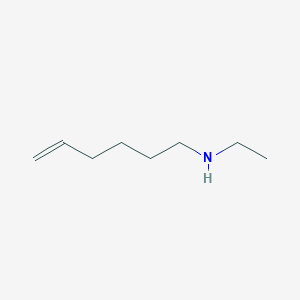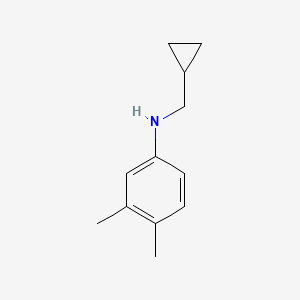
N-(cyclopropylmethyl)-3,4-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-3,4-dimethylaniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of 3,4-dimethylaniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3,4-dimethylaniline typically involves the reaction of 3,4-dimethylaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the amine, followed by the addition of cyclopropylmethyl bromide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(cyclopropylmethyl)-3,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl or aryl halides, sodium hydride (NaH)
Major Products Formed:
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Various substituted aniline derivatives
Applications De Recherche Scientifique
Chemistry: N-(cyclopropylmethyl)-3,4-dimethylaniline is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-3,4-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structural features suggest potential interactions with proteins involved in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
- N-(cyclopropylmethyl)-aniline
- N-(cyclopropylmethyl)-2,4-dimethylaniline
- N-(cyclopropylmethyl)-3,5-dimethylaniline
Comparison: N-(cyclopropylmethyl)-3,4-dimethylaniline is unique due to the presence of both cyclopropylmethyl and 3,4-dimethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The specific positioning of the methyl groups on the aromatic ring can influence the compound’s electronic properties and its interactions with other molecules.
Propriétés
Numéro CAS |
356539-38-3 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-3,4-dimethylaniline |
InChI |
InChI=1S/C12H17N/c1-9-3-6-12(7-10(9)2)13-8-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3 |
Clé InChI |
YULPPXVXGUGQIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NCC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




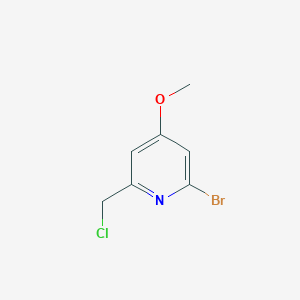
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
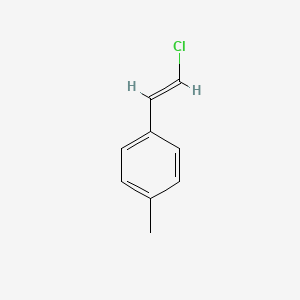
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)
